Cas no 18431-25-9 (N-(Methylcarbamoyl) Sulfanilamide-N4-acetate)

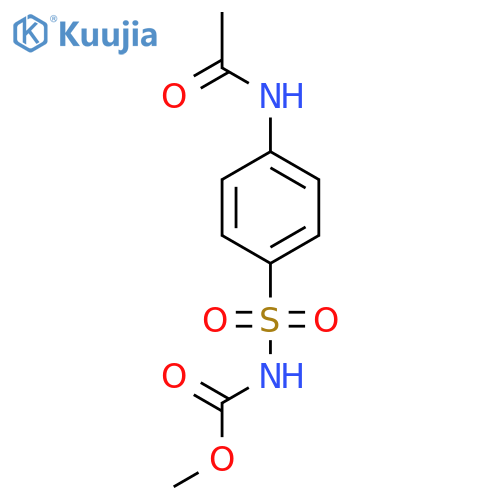

18431-25-9 structure

商品名:N-(Methylcarbamoyl) Sulfanilamide-N4-acetate

N-(Methylcarbamoyl) Sulfanilamide-N4-acetate 化学的及び物理的性質

名前と識別子

-

- Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester

- methyl N-(4-acetamidophenyl)sulfonylcarbamate

- 18431-25-9

- N-(Methylcarbamoyl) Sulfanilamide-N4-acetate

- NS00067118

- EN300-27692796

- Methyl (N-acetylsulfanilyl)carbamate

- DTXSID40345866

- METHYL N-(4-ACETAMIDOBENZENESULFONYL)CARBAMATE

- Methyl [4-(acetylamino)phenyl]sulfonylcarbamate #

- Z2787458466

- Acetyl asulam

- WYSQQGOTBXOTIB-UHFFFAOYSA-N

- Methyl (4-acetamidophenyl)sulfonylcarbamate

- TAA43125

-

- MDL: MFCD30569561

- インチ: InChI=1S/C10H12N2O5S/c1-7(13)11-8-3-5-9(6-4-8)18(15,16)12-10(14)17-2/h3-6H,1-2H3,(H,11,13)(H,12,14)

- InChIKey: WYSQQGOTBXOTIB-UHFFFAOYSA-N

- ほほえんだ: C(NC1C=CC(S(NC(=O)OC)(=O)=O)=CC=1)(=O)C

計算された属性

- せいみつぶんしりょう: 272.04669266g/mol

- どういたいしつりょう: 272.04669266g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 407

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 110Ų

- 疎水性パラメータ計算基準値(XlogP): -0.4

N-(Methylcarbamoyl) Sulfanilamide-N4-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M329335-500mg |

N-(Methylcarbamoyl) Sulfanilamide-N4-acetate |

18431-25-9 | 500mg |

$741.00 | 2023-05-17 | ||

| Enamine | EN300-27692796-10.0g |

methyl N-(4-acetamidobenzenesulfonyl)carbamate |

18431-25-9 | 95.0% | 10.0g |

$3208.0 | 2025-03-21 | |

| TRC | M329335-1000mg |

N-(Methylcarbamoyl) Sulfanilamide-N4-acetate |

18431-25-9 | 1g |

$1418.00 | 2023-05-17 | ||

| Enamine | EN300-27692796-0.5g |

methyl N-(4-acetamidobenzenesulfonyl)carbamate |

18431-25-9 | 95.0% | 0.5g |

$582.0 | 2025-03-21 | |

| TRC | M329335-250mg |

N-(Methylcarbamoyl) Sulfanilamide-N4-acetate |

18431-25-9 | 250mg |

$391.00 | 2023-05-17 | ||

| Enamine | EN300-27692796-0.25g |

methyl N-(4-acetamidobenzenesulfonyl)carbamate |

18431-25-9 | 95.0% | 0.25g |

$369.0 | 2025-03-21 | |

| Enamine | EN300-27692796-5.0g |

methyl N-(4-acetamidobenzenesulfonyl)carbamate |

18431-25-9 | 95.0% | 5.0g |

$2163.0 | 2025-03-21 | |

| 1PlusChem | 1P007665-250mg |

Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester |

18431-25-9 | 95% | 250mg |

$518.00 | 2024-06-18 | |

| 1PlusChem | 1P007665-10g |

Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester |

18431-25-9 | 95% | 10g |

$4027.00 | 2023-12-19 | |

| A2B Chem LLC | AD33789-500mg |

Carbamic acid, [[4-(acetylamino)phenyl]sulfonyl]-, methyl ester |

18431-25-9 | 95% | 500mg |

$885.00 | 2024-04-20 |

N-(Methylcarbamoyl) Sulfanilamide-N4-acetate 関連文献

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

18431-25-9 (N-(Methylcarbamoyl) Sulfanilamide-N4-acetate) 関連製品

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量